
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with suitable reagents to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to therapeutic effects such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: A well-known anticancer and immunosuppressive drug that also contains a pteridine ring.
Uniqueness: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is unique due to its specific structural features and the presence of the methanethioate group. This structural uniqueness contributes to its distinct reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
64233-02-9 |
|---|---|
Molekularformel |
C13H8N4O2S |
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
S-(4-oxo-6-phenyl-3H-pteridin-2-yl) methanethioate |
InChI |
InChI=1S/C13H8N4O2S/c18-7-20-13-16-11-10(12(19)17-13)15-9(6-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16,17,19) |
InChI-Schlüssel |
GYURTPQQTKHVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)SC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


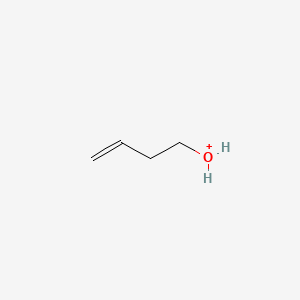
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)



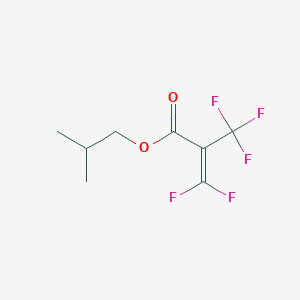

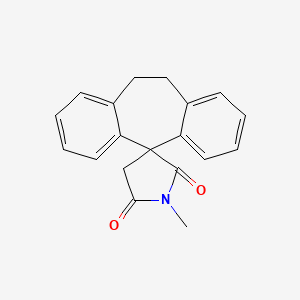
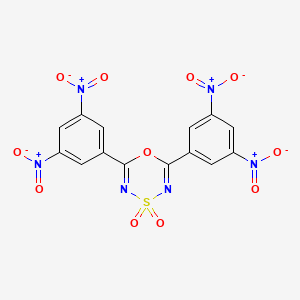
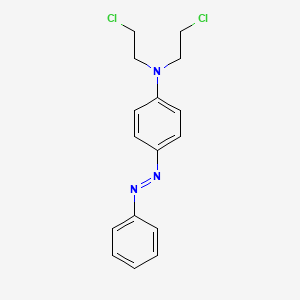
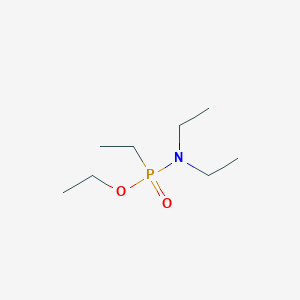

![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)

